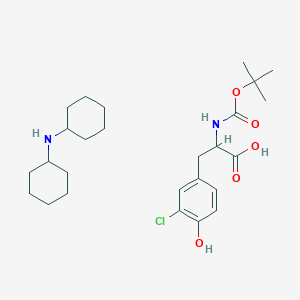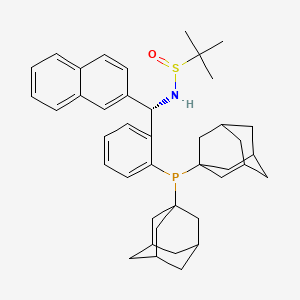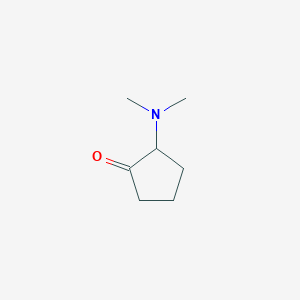
(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a diphenylphosphanyl group, a xanthene core, and a sulfinamide moiety. These structural features contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the xanthene core, the introduction of the diphenylphosphanyl group, and the incorporation of the sulfinamide moiety. Common synthetic routes include:
Formation of the Xanthene Core: This step often involves the condensation of appropriate aromatic aldehydes with phenols under acidic conditions to form the xanthene structure.
Introduction of the Diphenylphosphanyl Group: This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, using diphenylphosphine as a reagent.
Incorporation of the Sulfinamide Moiety: This step typically involves the reaction of the xanthene-diphenylphosphanyl intermediate with a sulfinamide reagent under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.
Analyse Des Réactions Chimiques
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phosphanyl compounds.
Applications De Recherche Scientifique
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or as imaging agents in diagnostic techniques.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mécanisme D'action
The mechanism by which ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems, where the compound’s unique structure allows for specific interactions and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide include:
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the xanthene and sulfinamide moieties.
Xanthene-based Ligands: These compounds share the xanthene core but may have different substituents, affecting their reactivity and applications.
Sulfinamide Ligands: Compounds with sulfinamide groups but without the diphenylphosphanyl and xanthene components.
The uniqueness of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of these functional groups, providing a versatile and reactive ligand for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C39H40NO2PS |
|---|---|
Poids moléculaire |
617.8 g/mol |
Nom IUPAC |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H40NO2PS/c1-27-17-13-14-22-30(27)35(40-44(41)38(2,3)4)31-23-15-24-32-36(31)42-37-33(39(32,5)6)25-16-26-34(37)43(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26,35,40H,1-6H3/t35-,44?/m0/s1 |
Clé InChI |
QJYMSQMBMNSAOT-FZXGYKHYSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)

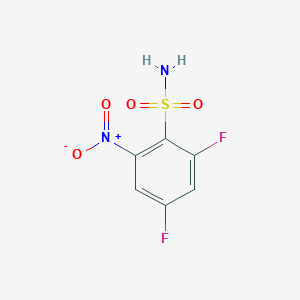
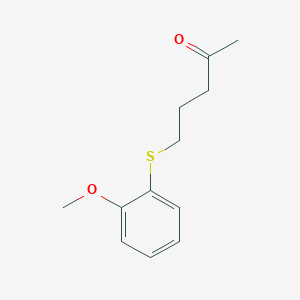
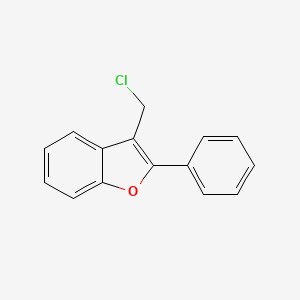
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)
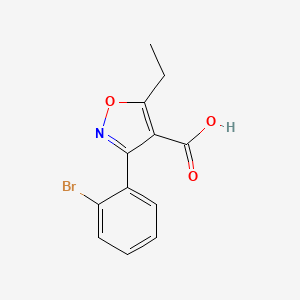
![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
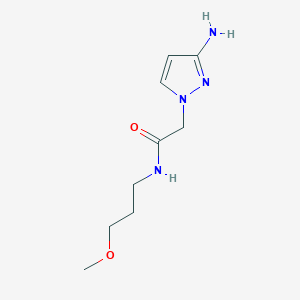
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
